molecular formula C15H20N2O3 B2964430 Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate CAS No. 1428101-05-6

Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate

Cat. No.: B2964430
CAS No.: 1428101-05-6
M. Wt: 276.336
InChI Key: NZLDYWYAGNAYSY-UHFFFAOYSA-N
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Description

Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate is an organic compound with the molecular formula C15H20N2O3 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable ester, followed by cyclization to form the diazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with rigorous purification steps, would be standard practice.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can result in various derivatives with different functional groups replacing the ester moiety.

Scientific Research Applications

Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its diazepane structure.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for treating anxiety and panic disorders.

    Lorazepam: Used for its anxiolytic, sedative, and anticonvulsant effects.

Uniqueness

Methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate is unique due to its specific ester functional group and the phenyl substitution on the diazepane ring. These structural features may confer distinct chemical reactivity and biological activity compared to other diazepanes.

Properties

IUPAC Name

methyl 3-(5-oxo-7-phenyl-1,4-diazepan-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)7-9-17-10-8-16-14(18)11-13(17)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLDYWYAGNAYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCNC(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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